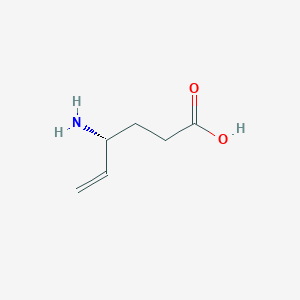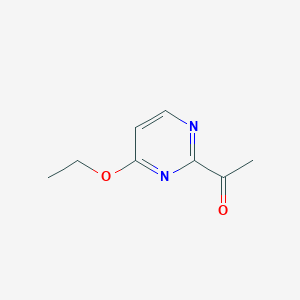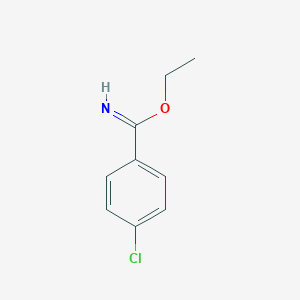
4-氯苯甲酰胺盐酸盐
概述
描述
Synthesis Analysis
The synthesis of related compounds involves various strategies, including stereoselective biotechnology methods, Knoevenagel condensation reactions, and reactions with chlorobenzene. For instance, ethyl (R)-4-chloro-3-hydroxybutyrate is produced via asymmetric hydrogenation of ethyl 4-chloro-acetoacetate using a catalytic complex in a microfluidic chip reactor, achieving high enantioselectivity . Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate is synthesized through a Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate . These methods could potentially be adapted for the synthesis of Ethyl 4-Chlorobenzimidate Hydrochloride.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using techniques such as FT-IR, NMR, and X-ray diffraction. For example, ethyl 4-hydrazinobenzoate hydrochloride crystallizes in the triclinic space group and forms complex sheets through hydrogen bonding . The molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate adopts a Z conformation about the C=C bond . These studies provide insights into the molecular geometry and intermolecular interactions that could be relevant for Ethyl 4-Chlorobenzimidate Hydrochloride.
Chemical Reactions Analysis
The chemical reactivity of these compounds is explored through various reactions. For instance, the reaction between 5-amino-2,4-dihydro-4-(phenylamino)methylene-2-phenyl-3H-pyrazole-3-one and ethyl 3-oxobutanoate leads to a mixture of products, indicating multiple reaction pathways . Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate is synthesized from p-chloropropiophenone, demonstrating the potential for creating complex molecules with chlorinated aromatic rings . These reactions could inform the chemical behavior of Ethyl 4-Chlorobenzimidate Hydrochloride in various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are assessed through experimental and theoretical methods. The antimicrobial and antioxidant susceptibilities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate are evaluated in vitro . The molecular structure, vibrational frequencies, and electronic properties of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate are investigated using computational chemistry methods, providing insights into the stability and charge transfer within the molecule . These analyses are crucial for understanding the properties of Ethyl 4-Chlorobenzimidate Hydrochloride and its potential applications.
科学研究应用
1. 晶体和分子结构分析
合成并表征了 4-肼基苯甲酸乙酯盐酸盐 (E-4HB),通过 X 射线衍射等多种方法了解其晶体结构和非共价相互作用。这项研究为化学晶体学和分子结构分析的更广泛领域做出了贡献 (Restrepo 等,2019).
2. 复杂有机化合物的合成
研究证明了 5-(4-氯苯基)-3-甲基-1-苯基-1H-吡唑-4-羧酸乙酯的合成,突出了其结构特征和潜在药理学重要性。此类研究对于开发具有潜在治疗应用的新型有机化合物至关重要 (Achutha 等,2017).
3. 生物催化和对映选择性合成
对映纯手性药物中间体的先驱物 (S)-4-氯-3-羟基丁酸乙酯通过生物催化产生。这项研究提供了对生物合成过程及其在制药中的应用的见解 (Ye 等,2011).
4. 用于化学合成的微流控芯片反应器
在微流控芯片反应器中对 4-氯-3-羟基丁酸乙酯的光学异构体进行立体选择性合成的研究为化学合成提供了一种新颖的方法,提高了该过程的效率和特异性 (Kluson 等,2019).
安全和危害
属性
IUPAC Name |
ethyl 4-chlorobenzenecarboximidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,11H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVAXOJOCSZBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-Chlorobenzimidate Hydrochloride | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

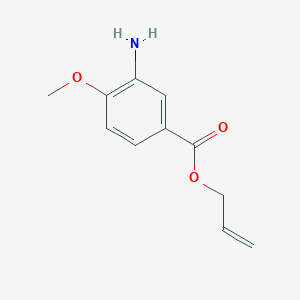

![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B130073.png)

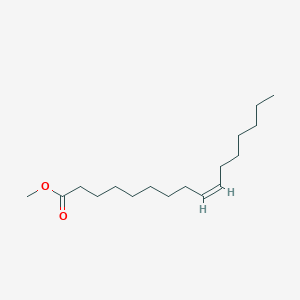

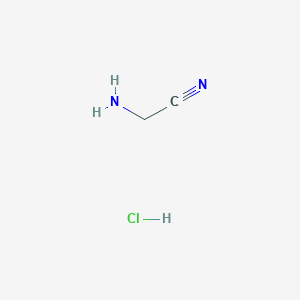
![Benzo[b]thiophene-D6](/img/structure/B130079.png)
![6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-](/img/structure/B130081.png)

![[1-(1-Benzothiophen-2-yl)ethyl]urea](/img/structure/B130085.png)
